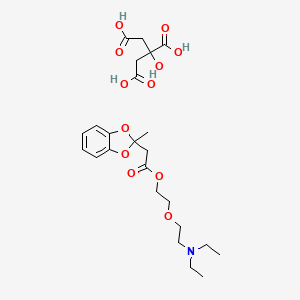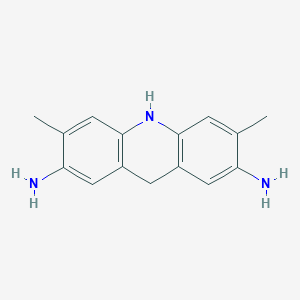
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine is a heterocyclic organic compound with the molecular formula C15H17N3. It belongs to the acridine family, which is known for its wide range of applications in pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their therapeutic potential in treating various disorders, including cancer and Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide or methyl iodide ammonium under basic conditions . Another approach involves the reaction of acridine with dimethylamine . These reactions are usually carried out in the presence of a base such as triethylamine .
Analyse Chemischer Reaktionen
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound also exhibits thermally activated delayed fluorescence, which is useful in the development of organic light-emitting diodes (OLEDs) .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine can be compared with other acridine derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but lacks the diamine groups, which affects its chemical reactivity and applications.
Phenoxazine derivatives: These compounds also exhibit delayed fluorescence but have different electronic properties due to the presence of oxygen in the heterocyclic ring.
The uniqueness of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6375-25-3 |
|---|---|
Molekularformel |
C15H17N3 |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
3,6-dimethyl-9,10-dihydroacridine-2,7-diamine |
InChI |
InChI=1S/C15H17N3/c1-8-3-14-10(6-12(8)16)5-11-7-13(17)9(2)4-15(11)18-14/h3-4,6-7,18H,5,16-17H2,1-2H3 |
InChI-Schlüssel |
JPPDITKJDMWBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC3=C(N2)C=C(C(=C3)N)C)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


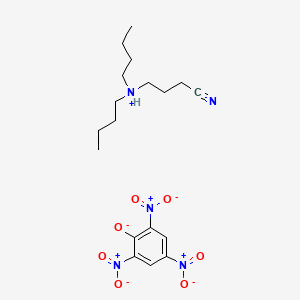
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
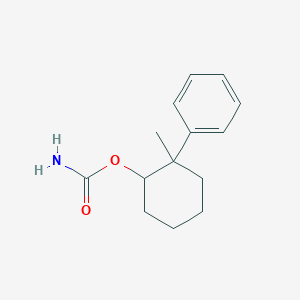

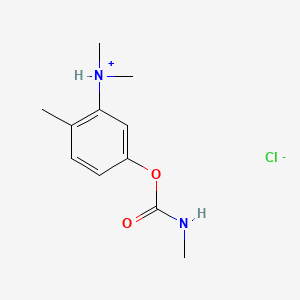
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
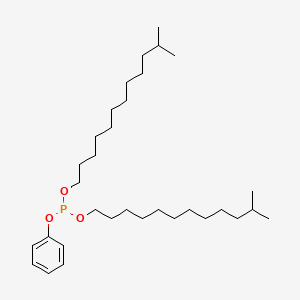

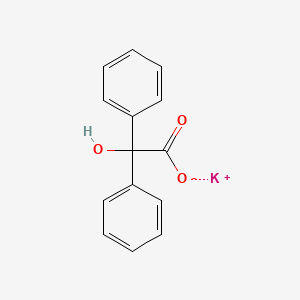
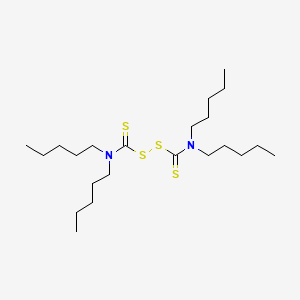
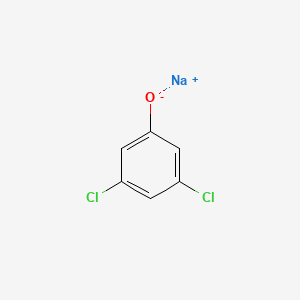
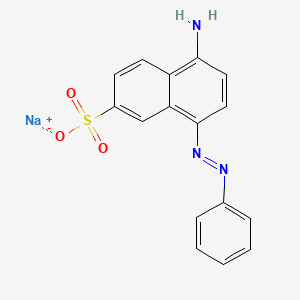
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
